Calcium;dibromide;dihydrate

Übersicht

Beschreibung

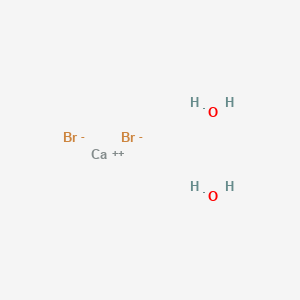

Calcium dibromide dihydrate, also known as Calcium bromide dihydrate, is a white crystalline solid at room temperature . It is an inorganic compound, a bromide salt, and a calcium salt .

Synthesis Analysis

Calcium bromide is produced by the reaction of calcium oxide, calcium carbonate with hydrobromic acid or the reaction of calcium metal with elemental bromine . The resulting solution is then evaporated to crystallize the calcium bromide, which can be further purified if necessary .Molecular Structure Analysis

Calcium bromide adopts the rutile structure, featuring octahedral Ca centres bound to six bromide anions, which also bridge to other Ca centres . The molecular formula of Calcium dibromide dihydrate is Br2Ca .Chemical Reactions Analysis

Calcium bromide will react with oxygen when strongly heated in air to produce calcium oxide and bromine . In this reaction, the oxygen oxidizes the bromide to bromine .Physical And Chemical Properties Analysis

Calcium dibromide dihydrate has a molecular weight of approximately 199.89 g/mol . It has a boiling point of 806-812°C and a melting point of about 730°C . It is highly soluble in water, and its solutions can absorb water from the air due to their hygroscopic nature .Wissenschaftliche Forschungsanwendungen

- Application : Calcium bromide dihydrate is mainly used in some drilling fluids .

- Method : It is added to the drilling fluid to increase the density of the fluid, which helps to stabilize the borehole and to prevent the influx of oil or gas into the wellbore .

- Results : The use of calcium bromide dihydrate in drilling fluids has been shown to improve drilling efficiency and safety .

- Application : It is also used in neuroses medication .

- Method : While the exact method of application is not specified, it is likely that it is administered orally or intravenously .

- Results : The use of calcium bromide dihydrate in neuroses medication can help to alleviate symptoms and improve patient outcomes .

- Application : Calcium bromide dihydrate is used as a food preservative .

- Method : It is added to food products to prevent spoilage and extend shelf life .

- Results : The use of calcium bromide dihydrate as a food preservative has been shown to be effective in maintaining food quality and safety .

- Application : It is used in photography .

- Method : While the exact method of application is not specified, it is likely that it is used in the development process .

- Results : The use of calcium bromide dihydrate in photography can enhance image quality .

Drilling Fluids

Neuroses Medication

Food Preservatives

Photography

Fire Retardants

- Application : Calcium bromide dihydrate is used to minimize the emission of gaseous mercury in the combustion of coal .

- Method : It is likely added to the coal before or during combustion to bind with the mercury and prevent it from being released into the atmosphere .

- Results : The use of calcium bromide dihydrate in this application can help to reduce environmental pollution and health risks associated with mercury emissions .

- Application : Calcium bromide dihydrate is used in freezing mixtures .

- Method : It is mixed with other chemicals to lower the freezing point of the mixture, which can be useful in various applications such as refrigeration or laboratory experiments .

- Results : The use of calcium bromide dihydrate in freezing mixtures can help to achieve lower temperatures than would be possible with other substances .

- Application : Calcium bromide dihydrate forms complexes with triphenylphosphine oxide, allowing for removal of triphenylphosphine oxide from reaction mixtures without the use of chromatography .

- Method : It is added to the reaction mixture, where it binds with the triphenylphosphine oxide to form a complex that can be easily separated .

- Results : This application of calcium bromide dihydrate can improve the efficiency and yield of certain chemical reactions by removing unwanted byproducts .

Minimizing Emission of Gaseous Mercury

Freezing Mixtures

Removal of Triphenylphosphine Oxide

- Application : Calcium bromide dihydrate serves as a sensitizing agent in the realm of photography .

- Method : The exact method of application is not specified, but it likely plays a role in the development process of photographs .

- Results : The use of calcium bromide dihydrate in this application can enhance the quality of photographs .

- Application : Due to its properties as a strong reducing agent, it plays a key role in numerous chemical reactions, often being used as a brominating agent to convert certain organic compounds into their bromide derivatives .

- Method : It is added to the reaction mixture, where it reacts with certain organic compounds to form their bromide derivatives .

- Results : This application of calcium bromide dihydrate can improve the efficiency and yield of certain chemical reactions by facilitating the formation of bromide derivatives .

- Application : Some of its bromide salts are utilized in neurology as anticonvulsants .

- Method : While the exact method of application is not specified, it is likely that it is administered orally or intravenously .

- Results : The use of calcium bromide dihydrate in this application can help to alleviate symptoms and improve patient outcomes .

Sensitizing Agent in Photography

Brominating Agent in Chemical Reactions

Anticonvulsants in Neurology

Safety And Hazards

Eigenschaften

IUPAC Name |

calcium;dibromide;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.Ca.2H2O/h2*1H;;2*1H2/q;;+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XABDSFFYLIOFDO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[Ca+2].[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2CaH4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40617030 | |

| Record name | Calcium bromide--water (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium;dibromide;dihydrate | |

CAS RN |

22208-73-7 | |

| Record name | Calcium bromide--water (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1591854.png)

![4-[3-(Acryloyloxy)propoxy]benzoic acid](/img/structure/B1591863.png)

![Pyridine, 4-[2-(triethoxysilyl)ethyl]-](/img/structure/B1591866.png)